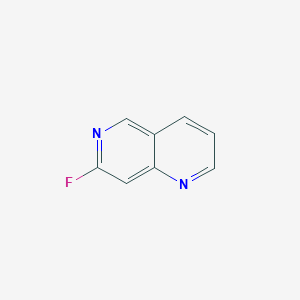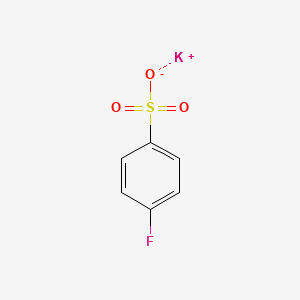
N-(1,1-Dioxidothietan-3-yl)azetidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1-Dioxidothietan-3-yl)azetidine-3-carboxamide is a compound that features a unique combination of a thietane ring and an azetidine ring The thietane ring is a four-membered ring containing sulfur, while the azetidine ring is a four-membered ring containing nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing azetidines is through the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene . Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .
Industrial Production Methods
Industrial production of N-(1,1-Dioxidothietan-3-yl)azetidine-3-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,1-Dioxidothietan-3-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The nitrogen and sulfur atoms can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
N-(1,1-Dioxidothietan-3-yl)azetidine-3-carboxamide has several scientific research applications:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(1,1-Dioxidothietan-3-yl)azetidine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, activation of signaling cascades, or alteration of gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(1,1-Dioxidothietan-3-yl)azetidine-3-carboxamide include other azetidine derivatives and thietane-containing compounds. Examples include:
Azetidine-3-carboxylic acid: A simple azetidine derivative used in peptide synthesis.
Thietane-3-carboxylic acid:
Uniqueness
This compound is unique due to the combination of the thietane and azetidine rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of both sulfur and nitrogen atoms in the rings allows for diverse reactivity and interaction with different molecular targets.
Propriétés
Formule moléculaire |
C7H12N2O3S |
|---|---|
Poids moléculaire |
204.25 g/mol |
Nom IUPAC |
N-(1,1-dioxothietan-3-yl)azetidine-3-carboxamide |
InChI |
InChI=1S/C7H12N2O3S/c10-7(5-1-8-2-5)9-6-3-13(11,12)4-6/h5-6,8H,1-4H2,(H,9,10) |
Clé InChI |
HIDUVDDNXWKDKB-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)C(=O)NC2CS(=O)(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 6'-bromo-4'-oxospiro[azetidine-3,2'-chroman]-1-carboxylate](/img/structure/B12957929.png)
![5-Bromo-2-chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B12957932.png)
![4-Thiazolidinone, 5-[(5-bromo-4-hexyl-2-thienyl)methylene]-3-ethyl-2-thioxo-](/img/structure/B12957933.png)






![Hexanamide, N-[(1R,2S)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-, rel-](/img/structure/B12957974.png)




